(S)-2-Acetamido-6-aminohexanamide hydrochloride
CAS No.: 104584-11-4
Cat. No.: VC0556372
Molecular Formula: C8H18ClN3O2
Molecular Weight: 223.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104584-11-4 |
|---|---|
| Molecular Formula | C8H18ClN3O2 |
| Molecular Weight | 223.7 |
| IUPAC Name | (2S)-2-acetamido-6-aminohexanamide;hydrochloride |
| Standard InChI | InChI=1S/C8H17N3O2.ClH/c1-6(12)11-7(8(10)13)4-2-3-5-9;/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12);1H/t7-;/m0./s1 |
| Standard InChI Key | LPMFSHANWDFTBS-FJXQXJEOSA-N |
| SMILES | CC(=O)NC(CCCCN)C(=O)N.Cl |
| Canonical SMILES | CC(=O)NC(CCCCN)C(=O)N.Cl |
Introduction
Chemical Identity and Structure
Basic Chemical Information
(S)-2-Acetamido-6-aminohexanamide hydrochloride, also known as (S)-2-AHA, is a synthetic lysine analog with the molecular formula C8H18ClN3O2 and a molecular weight of 223.70 g/mol . The compound contains one defined stereocenter, specifically at the 2-position with an S configuration . It is classified as an amide derivative of lysine, featuring both an acetamido group and an amino group.
Table 1: Basic Chemical Information of (S)-2-Acetamido-6-aminohexanamide hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 104584-11-4 |
| Molecular Formula | C8H18ClN3O2 |
| Molecular Weight | 223.70 g/mol |
| IUPAC Name | (2S)-2-acetamido-6-aminohexanamide;hydrochloride |
| Parent Compound | (S)-2-Acetamido-6-aminohexanamide (CID 7021885) |
Structural Features
The structure of (S)-2-Acetamido-6-aminohexanamide hydrochloride contains several key functional groups that contribute to its biochemical properties. The compound features an acetamido group at the 2-position, an aminohexanamide backbone, and exists as a hydrochloride salt . The S-configuration at the stereocenter is crucial for its biological activity, particularly in mimicking the behavior of lysine in various biochemical processes.
Nomenclature and Identifiers
The compound is registered under multiple names and identifiers in various chemical databases. Its standard IUPAC name is (2S)-2-acetamido-6-aminohexanamide;hydrochloride, though it is also commonly referred to as N2-acetyl-L-lysinamide hydrochloride in biochemical contexts . The unique InChIKey identifier LPMFSHANWDFTBS-FJXQXJEOSA-N allows for unambiguous identification across chemical databases .
Physical and Chemical Properties
Structural Properties
(S)-2-Acetamido-6-aminohexanamide hydrochloride possesses specific structural characteristics that influence its behavior in chemical and biological systems. These properties are essential for understanding its interactions with various biochemical targets.
Table 2: Structural Properties of (S)-2-Acetamido-6-aminohexanamide hydrochloride
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 6 |
| Heavy Atom Count | 14 |
| Defined Atom Stereocenter Count | 1 |
| Covalently-Bonded Unit Count | 2 |
These structural features enable the compound to form specific interactions with biological macromolecules, particularly proteins involved in histone modification processes .
Physical Properties
The physical properties of (S)-2-Acetamido-6-aminohexanamide hydrochloride determine its behavior in various experimental conditions and its potential for pharmaceutical applications.
Table 3: Physical Properties of (S)-2-Acetamido-6-aminohexanamide hydrochloride
| Property | Value |
|---|---|
| Molecular Weight | 223.70 g/mol |
| Exact Mass | 223.1087545 Da |
| Monoisotopic Mass | 223.1087545 Da |
| Topological Polar Surface Area | 98.2 Ų |
| Complexity | 182 |
| Formal Charge | 0 |
The moderate molecular weight and topological polar surface area suggest potential for good bioavailability, an important consideration for compounds intended for therapeutic applications .
Synthesis Methods
General Synthetic Approaches
The synthesis of (S)-2-Acetamido-6-aminohexanamide hydrochloride typically involves the transformation of simpler amino acids or carbohydrate derivatives. One common approach includes the conversion of 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and 2-amino-2,4,6-trideoxy-D-xylo-hexose.
Stereoselective Synthesis
The stereoselective synthesis of (S)-2-Acetamido-6-aminohexanamide hydrochloride is crucial for maintaining its biological activity. This typically involves starting with L-lysine or other chiral starting materials to ensure the correct S-configuration at the 2-position. Various protecting group strategies are employed to selectively modify the different amino and carboxyl functionalities during the synthesis process.
Applications in Biochemical Research
Role in Histone Modification Studies
(S)-2-Acetamido-6-aminohexanamide hydrochloride has significant applications in research related to histone modifications, particularly acetylation processes. The compound serves as a valuable tool for studying histone acetyltransferases (HATs) and their role in gene expression regulation.
Inhibition of Histone Acetyltransferases
One of the most notable applications of (S)-2-Acetamido-6-aminohexanamide hydrochloride is in the synthesis of selective inhibitors for histone acetyltransferases, including important enzymes like p300 and PCAF (p300/CBP-associated factor). As a lysine analog, it can interfere with the normal acetylation processes carried out by these enzymes, providing researchers with tools to better understand histone acetylation pathways.
Biochemical Pathway Studies
The structural similarity between (S)-2-Acetamido-6-aminohexanamide hydrochloride and lysine enables researchers to use this compound to probe biochemical pathways where lysine plays a crucial role. By introducing this analog into biological systems, researchers can observe how modifications to the lysine structure affect various cellular processes.
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of (S)-2-Acetamido-6-aminohexanamide hydrochloride typically involves various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods help confirm the structure and purity of the synthesized compound .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and other chromatographic techniques are commonly employed to assess the purity of (S)-2-Acetamido-6-aminohexanamide hydrochloride preparations. These methods are crucial for ensuring the quality of the compound for research applications .
Structure-Activity Relationships
Lysine Mimicry
The structural features of (S)-2-Acetamido-6-aminohexanamide hydrochloride enable it to mimic lysine in biological systems. The primary amine group at the 6-position is particularly important for this activity, as it replicates the ε-amino group of lysine that is typically targeted for acetylation by histone acetyltransferases .
Modifications for Enhanced Activity
Various structural modifications of (S)-2-Acetamido-6-aminohexanamide hydrochloride have been explored to enhance its specificity and potency in targeting particular histone acetyltransferases. These modifications often focus on altering the side chain length, the amide functionality, or introducing additional functional groups that can form specific interactions with target enzymes.
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